2-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride
Description
The compound 2-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride is a piperidine derivative with a phenoxyethyl substituent modified by a 1-methyl-1-phenylethyl group at the para position. This analog has a molecular formula of C₂₂H₃₀ClNO, a molecular weight of 359.9 g/mol, and is reported as a hydrochloride salt to enhance solubility and stability .
Properties
IUPAC Name |
2-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO.ClH/c1-22(2,18-8-4-3-5-9-18)19-11-13-21(14-12-19)24-17-15-20-10-6-7-16-23-20;/h3-5,8-9,11-14,20,23H,6-7,10,15-17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXIATZLTRDHCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCC3CCCCN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride, also known by its CAS number 1219963-88-8, is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: CHClNO. Its structure includes a piperidine ring connected to a phenoxyethyl moiety, which is further substituted with a 1-methyl-1-phenylethyl group. This structural configuration is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| CAS Number | 1219963-88-8 |
| Molecular Weight | 367.93 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anti-HIV Activity
Research has indicated that compounds related to piperidine derivatives exhibit significant anti-HIV activity. Specifically, derivatives that incorporate the piperidine structure have been shown to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). In a study examining similar compounds, it was found that modifications in the piperidine ring could significantly enhance anti-HIV potency. For instance, methyl substitution at the 2-position of the piperidine ring improved activity, while substitution at the 3-position reduced it .
Key Findings:
- The lead compound from this class showed an IC value of less than 0.001 µM against HIV-1.
- The structural features of the linker between the phenyl and pyridyl moieties were critical in determining biological activity.
Neuropharmacological Effects
Piperidine derivatives have also been studied for their neuropharmacological effects, including potential applications in treating neurodegenerative diseases. Compounds with piperidine structures have been noted for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology. A virtual screening study demonstrated that certain piperazine derivatives bound effectively at both peripheral anionic and catalytic sites of AChE, indicating their potential as therapeutic agents .
Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-HIV | NNRTI inhibition | |
| Acetylcholinesterase Inhibition | Binding to AChE sites | |
| Potential Neuroprotective Effects | Modulation of neurotransmitter systems |
Case Study 1: Anti-HIV Efficacy
In a controlled laboratory setting, derivatives similar to this compound were tested against various strains of HIV. The results demonstrated that modifications in the chemical structure directly correlated with enhanced antiviral activity, particularly against NNRTI-resistant strains .
Case Study 2: Neuroprotective Properties
A study investigated the effects of piperidine derivatives on cognitive function in animal models of Alzheimer's disease. Administration of these compounds led to improved memory retention and reduced amyloid plaque formation, suggesting a protective effect on neuronal health .
Scientific Research Applications
2-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride is a chemical compound with a structure that includes a piperidine ring, a phenoxy group, and a phenylethyl group. It is also referred to as 4-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride, with the CAS No. 1220020-23-4. This compound is of interest in medicinal chemistry because of its potential biological activities in modulating neurotransmitter systems.
Scientific Research Applications
4-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride has several applications in scientific research:
- Chemistry It is used as a reagent in organic synthesis and as a building block for creating more complex molecules.
- Biology It is studied for its potential effects on biological systems, including interactions with cellular receptors.
- Medicine It is investigated for potential therapeutic properties, such as its ability to modulate neurotransmitter activity.
- Industry It is utilized in the development of new materials and chemical processes.
Chemical Reactions
4-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride can undergo various types of chemical reactions:
- Oxidation This compound can be oxidized using reagents like potassium permanganate or chromium trioxide .
- Reduction Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
- Substitution Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles under suitable conditions.
Properties
IUPAC Name : 4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperidine;hydrochloride
Molecular Formula :
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Structural and Physicochemical Properties
The following table compares key physicochemical parameters of the target compound’s analogs:
Key Observations :
- Hydrophobic substituents (e.g., 1-methyl-1-phenylethyl, tetramethylbutyl) reduce water solubility but improve lipid membrane permeability, which is critical for CNS-targeting drugs .
- Halogenated derivatives (e.g., dichloro-dimethylphenoxy) exhibit lower solubility due to increased hydrophobicity .
- Polar groups (e.g., triazolyl) enhance solubility and may influence receptor binding kinetics .
Pharmacological and Toxicological Profiles
Toxicity
- Acute Toxicity: Limited data for most compounds. 4-(Diphenylmethoxy)piperidine HCl is classified as harmful upon acute exposure (inhalation, ingestion, or dermal contact) but lacks specific LD₅₀ values .
- Environmental Impact : Piperidine derivatives with persistent aromatic groups (e.g., diphenylmethoxy) may pose ecological risks, though comprehensive studies are absent .
Q & A
Q. What are the recommended synthetic routes for 2-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride, and what reaction conditions optimize yield?
Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and salt formation. For analogous piperidine derivatives (e.g., ):
- Step 1: Coupling of phenoxy-ethyl groups to piperidine via alkylation under alkaline conditions (e.g., NaOH in dichloromethane).
- Step 2: Introduction of the 1-methyl-1-phenylethyl group via Friedel-Crafts alkylation or Grignard reactions.
- Step 3: Hydrochloride salt formation using HCl in anhydrous ethanol.
Optimization: - Use catalysts like triethylamine to enhance nucleophilicity ().
- Monitor reaction progress via TLC or HPLC ().
- Yields >70% are achievable with strict temperature control (20–25°C) and inert atmospheres ().
Reference:
Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?
Methodological Answer:
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and ANSI-approved goggles ().
- Ventilation: Use fume hoods to minimize inhalation of dust/aerosols ().
- Storage: Dry, airtight containers at 2–8°C ().
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste ().
Reference:
Advanced Research Questions
Q. How does steric hindrance from the 1-methyl-1-phenylethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The bulky 1-methyl-1-phenylethyl group reduces accessibility to the piperidine nitrogen, slowing SN2 reactions. Strategies to mitigate this:
Q. What strategies can mitigate batch-to-batch variability during synthesis?
Methodological Answer:
- Process Analytical Technology (PAT): Real-time monitoring via IR spectroscopy to track intermediate formation ().
- Design of Experiments (DoE): Taguchi methods to optimize parameters (e.g., stoichiometry, pH) ().
- Purification: Column chromatography with gradient elution (hexane:ethyl acetate) to isolate high-purity batches ().
Reference:
Q. How do pH and temperature affect the stability of this compound in aqueous solutions?
Methodological Answer:
- pH Stability: Degradation occurs at pH < 3 (amine protonation) or pH > 8 (hydrolysis of the phenoxy group). Buffered solutions (pH 4–6) maximize shelf life ().
- Temperature Stability: Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 30 days when stored in amber vials ().
- Analytical Validation: Use stability-indicating HPLC methods to quantify degradation products ().
Reference:
Q. What in vitro models are suitable for studying its pharmacokinetics and receptor interactions?
Methodological Answer:
Q. How can computational methods predict metabolic pathways and toxicity profiles?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
